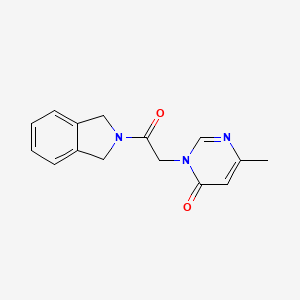

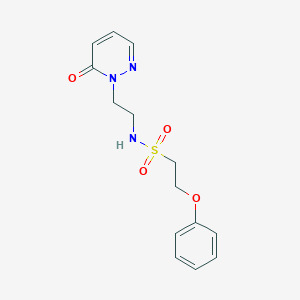

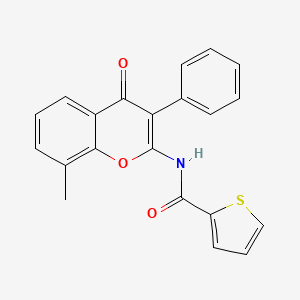

3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research fields. In

Applications De Recherche Scientifique

Metal Complexes and Ligand Coordination

- Isoindoline derivatives, such as those related to 3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one, have been studied for their unique reactions with different metal ions, demonstrating diverse ligand coordination modes. For instance, isoindoline binds to Cd2+ as a charge-neutral, zwitterionic, bidentate ligand, while with Zn2+, it forms tetrahedrally coordinated complexes. Reaction with Pd2+ produces highly distorted square planar complexes (Dietrich et al., 2005).

Antiproliferative Activity

- Novel derivatives of isoindoline, including those structurally related to this compound, have been synthesized and studied for their antiproliferative activity in vitro. Some derivatives showed selective antiproliferative effects on specific cell lines, indicating potential therapeutic applications in cancer treatment (Sović et al., 2011).

Spirooxindole Derivatives Synthesis

- The synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are structurally related to this compound, has been achieved through enantioselective organocatalytic approaches. These derivatives exhibit significant biological activities, suggesting their potential in medicinal chemistry (Chen et al., 2009).

Electrochemical Degradation

- Research on the electrochemical degradation of compounds structurally similar to this compound has been conducted. This includes studying kinetics, energy efficiency, oxidation mechanisms, and degradation pathways. Such research is essential for understanding the environmental impact and removal methods for these compounds (Wang et al., 2019).

Tyrosinase Inhibition

- Derivatives of isoindoline have been synthesized and evaluated for their potential as tyrosinase inhibitors. These studies include crystal structure analysis and molecular docking studies, indicating potential applications in addressing hyperpigmentation or related skin conditions (Then et al., 2018).

Antifungal Properties

- Pyrimido[4,5-c]isoquinolinones, synthesized from 6-aminopyrimidin-4(3H)-ones similar to the compound , have been shown to possess antifungal in vitro activity, particularly against dermatophytes. This suggests their potential use in developing new antifungal agents (Quiroga et al., 2006).

Organocatalytic Synthesis

- The organocatalytic synthesis of 3,3'-pyrrolidinyl spirooxindoles, which are related to the compound , has been achieved with excellent enantioselectivities. This demonstrates the compound's versatility in organic synthesis (Wang et al., 2012).

Mécanisme D'action

Target of Action

The compound, also known as 3-[2-(2,3-dihydro-1H-isoindol-2-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one, primarily targets the MT2 melatonin receptor . The MT2 receptor is a subtype of melatonin receptors, which are a group of G protein-coupled receptors involved in various physiological functions, including circadian rhythm regulation .

Mode of Action

The compound interacts with its target, the MT2 receptor, by binding to it with high affinity . This interaction results in the compound behaving as an MT2 antagonist . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor.

Propriétés

IUPAC Name |

3-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]-6-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-11-6-14(19)18(10-16-11)9-15(20)17-7-12-4-2-3-5-13(12)8-17/h2-6,10H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPDWDNYLHRRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

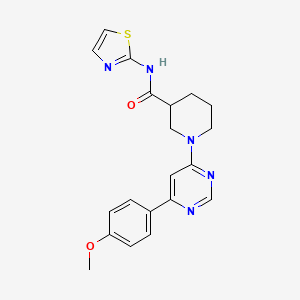

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2443169.png)

![4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2443170.png)

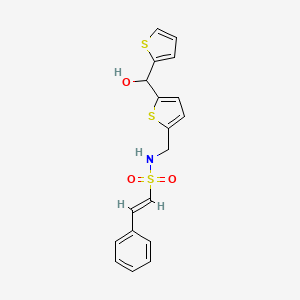

![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2443172.png)

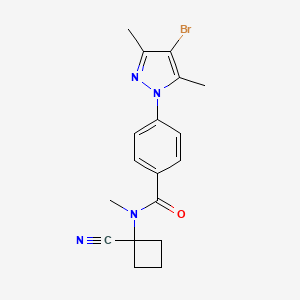

![(E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2443179.png)

![N-[[4-Propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2443191.png)